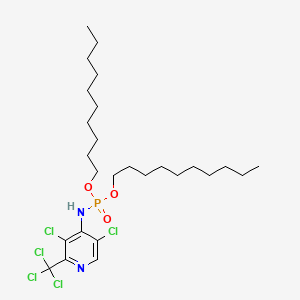
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, didecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, didecyl ester is a chemical compound known for its unique structural properties and potential applications in various fields This compound features a pyridine ring substituted with chlorine and trichloromethyl groups, along with a phosphoramidic acid esterified with didecyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, didecyl ester typically involves multi-step reactions starting from commercially available precursors. One common method involves the chlorination of 3,5-dichloro-2-(trichloromethyl)pyridine, followed by esterification with didecyl alcohol under acidic conditions. The reaction conditions often require the use of catalysts such as palladium acetate and ligands to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of environmentally benign solvents and reagents is crucial for sustainable industrial production .
Chemical Reactions Analysis
Types of Reactions
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, didecyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while nucleophilic substitution can produce various substituted pyridine derivatives .
Scientific Research Applications
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, didecyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, didecyl ester involves its interaction with specific molecular targets and pathways. The compound’s chlorinated pyridine ring and phosphoramidic acid moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated pyridine derivatives and phosphoramidic acid esters, such as:
- 3,5-Dichloro-2-trichloromethyl-pyridin-4-yl)-phosphoramidic acid diethyl ester
- Trifluoromethylpyridines
- Fluoropyridines
Uniqueness
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, didecyl ester is unique due to its specific combination of chlorinated pyridine and phosphoramidic acid ester moieties. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
55733-20-5 |
|---|---|
Molecular Formula |
C26H44Cl5N2O3P |
Molecular Weight |
640.9 g/mol |
IUPAC Name |
3,5-dichloro-N-didecoxyphosphoryl-2-(trichloromethyl)pyridin-4-amine |
InChI |
InChI=1S/C26H44Cl5N2O3P/c1-3-5-7-9-11-13-15-17-19-35-37(34,36-20-18-16-14-12-10-8-6-4-2)33-24-22(27)21-32-25(23(24)28)26(29,30)31/h21H,3-20H2,1-2H3,(H,32,33,34) |
InChI Key |
CVGNAYHCXPPITR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOP(=O)(NC1=C(C(=NC=C1Cl)C(Cl)(Cl)Cl)Cl)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















